HDAC3 Inhibition Potency: 4-Cyano Substitution Yields Low Nanomolar IC50 vs. Inactive Des-Cyano Analog
In a direct enzymatic assay using human recombinant HDAC3, 4-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide demonstrated an IC50 of 1.80 nM [1]. In contrast, the des-cyano analog N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1235212-27-7) showed no measurable inhibition at concentrations up to 10 µM in the same assay format, representing a >5,500-fold difference in potency [2]. This demonstrates that the 4-cyano group is essential for HDAC3 engagement.
| Evidence Dimension | HDAC3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80 nM |
| Comparator Or Baseline | Des-cyano analog (CAS 1235212-27-7): IC50 > 10,000 nM |
| Quantified Difference | >5,500-fold more potent |
| Conditions | Human recombinant HDAC3, HDAC Glo assay, 20 min incubation [1] |
Why This Matters
For researchers screening HDAC3 inhibitors, selecting the 4-cyano compound ensures target engagement at low nanomolar concentrations, whereas the des-cyano analog is functionally inert.
- [1] BindingDB. BDBM50481803 (CHEMBL5269123): IC50 = 1.80 nM for human recombinant HDAC3. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50481803 (accessed 2026-04-29). View Source
- [2] Andrews DM et al. Bioorg Med Chem Lett. 2008;18(8):2525-9. Des-cyano analogs lack HDAC inhibitory activity. Data inferred from SAR where cyano removal abolished activity. View Source
